
2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate is an organic compound that features a cyclopentene ring attached to a propanediol backbone with dicarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate typically involves the reaction of cyclopentene derivatives with propanediol and carbamate groups. One common method includes the acid-catalyzed dehydration of cyclopentanediols to form cyclopentenone, followed by subsequent reactions to introduce the propanediol and dicarbamate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction could produce cyclopentanol derivatives.
Scientific Research Applications
2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-ylacetic acid: This compound shares the cyclopentene ring structure but differs in its functional groups and overall properties.
2-Cyclopenten-1-one: Another related compound with a cyclopentene ring, but it contains a ketone group instead of the propanediol and dicarbamate groups.
Uniqueness
2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate is unique due to its combination of a cyclopentene ring with propanediol and dicarbamate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
25462-30-0 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-cyclopent-2-en-1-ylpropyl) carbamate |
InChI |
InChI=1S/C10H16N2O4/c11-9(13)15-5-8(6-16-10(12)14)7-3-1-2-4-7/h1,3,7-8H,2,4-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
WEYBRXWZNDZELR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















